1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea
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Overview
Description
N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a methoxypropyl thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with 1H-1,2,4-triazole-3-thiol under basic conditions to form the intermediate compound. This intermediate is further reacted with 3-methoxypropylamine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. The triazole ring is known to interact with metal ions, which can enhance its binding affinity to biological targets. The dichlorobenzyl group contributes to the compound’s lipophilicity, facilitating its penetration into cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as a starting material for the synthesis of various organic compounds.
2-(2,4-Dichlorobenzyl)-1H-benzimidazole: Known for its antimicrobial properties.
Uniqueness
N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA is unique due to its combination of a triazole ring and a thiourea moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H17Cl2N5OS |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C14H17Cl2N5OS/c1-22-6-2-5-17-14(23)19-13-18-9-21(20-13)8-10-3-4-11(15)7-12(10)16/h3-4,7,9H,2,5-6,8H2,1H3,(H2,17,19,20,23) |
InChI Key |
SAFAKEFNNWTNSO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NC1=NN(C=N1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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